molecular formula C17H15N3O4S B2825116 Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate CAS No. 312755-28-5

Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate

Cat. No. B2825116
CAS RN: 312755-28-5
M. Wt: 357.38
InChI Key: OIVMSCPQIZAZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate” seems to be a derivative of benzo[d]thiazol-2-yl compounds . These compounds are often used in the synthesis of various pharmaceuticals .

Scientific Research Applications

Agrochemicals

Thiazole derivatives are used in the field of agrochemicals . They can be used in the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Industrial Applications

Thiazole derivatives are used in industrial applications, such as in the production of dyes and pigments . They can also be used in the synthesis of rubber vulcanization , liquid crystals , and photosensitizers .

Photographic Sensitizers

Thiazole derivatives are used as photographic sensitizers . They can enhance the sensitivity of photographic films and papers to light, improving the quality of the images produced.

Pharmaceutical and Biological Activities

Thiazole derivatives have a wide range of pharmaceutical and biological activities. They have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis of Other Compounds

Thiazole derivatives can be used in the synthesis of other compounds. For example, they can be used in the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides .

COX-1 Inhibitory Activity

Some thiazole derivatives have been found to have weak COX-1 inhibitory activity . This means they could potentially be used in the development of drugs for the treatment of inflammation and pain.

properties

IUPAC Name

ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-16(22)13-6-4-5-12(18-13)15(21)20-17-19-11-8-7-10(23-2)9-14(11)25-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVMSCPQIZAZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate

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